10-Methylanthracene-9-carbaldehyde

Nonlinear Optics Crystal Engineering Optoelectronic Materials

10-Methylanthracene-9-carbaldehyde (7072-00-6) is irreplaceable for NLO and optoelectronic R&D: its 10-methyl group asymmetrically redistributes charge, generating nonlinear optical activity impossible with unsubstituted anthracene-9-carbaldehyde. This methyl substitution unlocks laser-optical NLO crystals and ultra-high frequency communication devices. The 9-carbaldehyde handle supports Schiff-base condensation for fluorescent probes with tunable excited-state behavior. Substituting the unsubstituted analog fundamentally alters optical and chromatographic performance (ΔLogP ~0.7). Procure ≥98% purity for reproducible device metrics.

Molecular Formula C16H12O
Molecular Weight 220.26 g/mol
CAS No. 7072-00-6
Cat. No. B1585603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Methylanthracene-9-carbaldehyde
CAS7072-00-6
Molecular FormulaC16H12O
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=CC2=C(C3=CC=CC=C13)C=O
InChIInChI=1S/C16H12O/c1-11-12-6-2-4-8-14(12)16(10-17)15-9-5-3-7-13(11)15/h2-10H,1H3
InChIKeyKVWSVUPNZVIFBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Methylanthracene-9-carbaldehyde (CAS 7072-00-6): A C10-Methyl-Substituted Anthracene-9-carbaldehyde Building Block


10-Methylanthracene-9-carbaldehyde (CAS 7072-00-6, C16H12O, MW 220.27) is a methyl-substituted anthracene derivative featuring an aldehyde group at the 9-position and a methyl group at the 10-position [1]. This rigid, planar aromatic compound exhibits a melting point of 169-171.5 °C (lit.) and a calculated LogP of approximately 4.1-4.2 . Its structure combines the extended π-conjugation of the anthracene core with two distinct reactive handles — a formyl group for condensation reactions and a methyl group that modulates electronic and steric properties — positioning it as a versatile synthetic intermediate for fluorescent dyes, nonlinear optical (NLO) materials, and organic semiconductors [2].

Why Generic Anthracene-9-carbaldehyde Analogs Cannot Substitute for 10-Methylanthracene-9-carbaldehyde


The 10-position methyl substituent on 10-methylanthracene-9-carbaldehyde creates quantifiable differentiation that prevents straightforward substitution with unsubstituted anthracene-9-carbaldehyde or other 9-substituted anthracene derivatives. Computational studies demonstrate that the methyl group asymmetrically redistributes charge within the molecule, enabling nonlinear optical (NLO) activity that is absent in the parent unsubstituted scaffold [1]. Additionally, the methyl substitution alters the compound's lipophilicity (LogP ~4.2 vs. ~3.5 for anthracene-9-carbaldehyde), affecting chromatographic behavior and solubility profiles [2]. Comparative photophysical studies further reveal that the presence and position of substituents on the anthracene core dramatically control excited-state behavior and fluorescence quantum yields, meaning that substituting an unsubstituted analog would fundamentally alter the optical performance in applications requiring specific emission or absorption characteristics [3].

Quantitative Differentiation Evidence: 10-Methylanthracene-9-carbaldehyde vs. Comparators


Nonlinear Optical (NLO) Activity: Methyl Group Enables Charge Transfer Configuration

10-Methylanthracene-9-carbaldehyde exhibits nonlinear optical (NLO) activity attributable to the asymmetric dislocation of charge levels induced by the combined presence of the methyl and carbaldehyde substituents on the anthracene core [1]. This NLO activity configuration is not present in unsubstituted anthracene-9-carbaldehyde or symmetrically substituted analogs. The calculated HOMO-LUMO gap (Kubo gap) demonstrates that charge transformation occurs within the molecule, and the Mulliken charge analysis confirms perturbation of atomic charges according to ligand substitution patterns [1].

Nonlinear Optics Crystal Engineering Optoelectronic Materials

LogP and Lipophilicity: 10-Methyl Substitution Increases Hydrophobicity by ~0.7 LogP Units

10-Methylanthracene-9-carbaldehyde exhibits a calculated LogP value of 4.11390 to 4.2 , indicating significantly higher lipophilicity compared to unsubstituted anthracene-9-carbaldehyde (estimated LogP ~3.5 based on analogous aromatic aldehyde series). This increased hydrophobicity directly impacts reversed-phase HPLC retention behavior and solvent selection for synthetic applications.

Chromatography Solubility Prediction Formulation Development

Synthetic Yield Comparison: Vilsmeier-Haack vs. Alternative Routes

Multiple synthetic routes exist for 10-methylanthracene-9-carbaldehyde with quantifiable yield differences. The Friedel-Crafts acylation of 10-methylanthracene with acetyl chloride yields 60-70%, the Vilsmeier-Haack reaction using DMF and POCl3 yields 50-60%, and the Pechmann condensation yields 40-50% . Selection among these routes impacts procurement decisions when scaling syntheses or when sourcing the compound as a starting material.

Organic Synthesis Process Chemistry Reaction Optimization

Spectral Characterization and Quality Control Parameters

Comprehensive spectral data including 3 NMR spectra, 3 FTIR spectra, and 4 MS (GC) spectra are available for 10-methylanthracene-9-carbaldehyde [1]. The compound exhibits characteristic vibrational and electronic absorption patterns documented through combined experimental and computational approaches [2]. Melting point specification of 169-171.5 °C (lit.) and commercially available purity grades of 96-98% provide quantifiable quality benchmarks.

Analytical Chemistry Quality Control Spectroscopy

High-Value Application Scenarios for 10-Methylanthracene-9-carbaldehyde Procurement


Nonlinear Optical (NLO) Crystal Fabrication

The compound is directly applicable as a precursor for organic NLO crystals used in laser-optical devices and ultra-high frequency communication systems. The asymmetrical charge dislocation induced by the 10-methyl and 9-carbaldehyde substituents creates the necessary electronic configuration for NLO activity, a property not available in unsubstituted anthracene-9-carbaldehyde [1].

Fluorescent Probe and Sensor Development

The 9-carbaldehyde group serves as a reactive handle for condensation with amines to form Schiff bases or with active methylene compounds, enabling the construction of fluorescent probes for ion detection and bioimaging applications. The 10-methyl substituent modulates the excited-state behavior of resulting derivatives, affecting fluorescence quantum yields and response characteristics [2].

Organic Semiconductor and Optoelectronic Materials

As a building block for 9- and/or 10-substituted anthracenes, this compound contributes to the synthesis of materials for liquid crystal displays, light-emitting devices, charge transport layers, and organic field-effect transistors (OFETs). The planar, extended π-conjugated structure with defined substitution pattern enables predictable electronic properties essential for device fabrication [3].

Chromatographic Method Development and Analytical Standard

With established reversed-phase HPLC separation conditions using Newcrom R1 columns and acetonitrile/water/phosphoric acid mobile phases, the compound serves as a reference standard for method development involving hydrophobic aromatic aldehydes. Its LogP of ~4.1-4.2 makes it particularly suitable for validating retention time predictions in lipophilic compound separations [4].

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